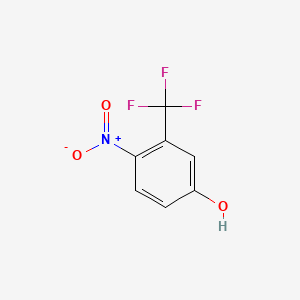

4-Nitro-3-(trifluoromethyl)phenol

概要

説明

トリフルオロメチル (TFM) は、トリフルオロメチル基 (-CF₃) の存在を特徴とする化学化合物です。この基は、高い電気陰性度と強い電子求引性などの独自の特性で知られています。 これらの特性により、TFM は、さまざまな化学、製薬、および産業用途において貴重な成分となっています .

準備方法

合成経路と反応条件

TFM含有化合物の合成は、いくつかの方法で達成できます。一般的なアプローチの1つは、トリフルオロメチルヨージド (CF₃I) やトリフルオロメタンスルホン酸 (CF₃SO₃H) などのトリフルオロメチル化剤の使用です。 これらの試薬は、求核反応または求電子反応によって、有機分子にトリフルオロメチル基を導入できます .

工業生産方法

TFM化合物の工業生産は、多くの場合、反応性の高い場合があり、時には危険なトリフルオロメチル化剤を扱うために特殊な設備を使用した、大規模な反応を含みます。 生産プロセスは、製薬やその他の重要な産業における用途に不可欠であるため、最終製品の安全性と純度を確保する必要があります .

化学反応解析

反応の種類

TFM化合物は、次を含むさまざまな化学反応を起こします。

酸化: TFM基は、特定の条件下で酸化され、トリフルオロメタノールまたはケトンを形成できます。

還元: 還元反応は、TFM基をトリフルオロメチルアミンなどの酸化の低い形態に変換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウム (KMnO₄) などの強力な酸化剤、還元のための水素化リチウムアルミニウム (LiAlH₄) などの還元剤、置換反応のための求核剤または求電子剤などがあります。 反応条件は、目的の生成物と使用される特定のTFM化合物によって異なります .

生成される主要な生成物

これらの反応から生成される主要な生成物には、トリフルオロメタノール、ケトン、アミン、および置換された有機分子などがあります。 これらの生成物は、製薬、農薬、およびその他の特殊化学品の合成における貴重な中間体です .

科学研究アプリケーション

TFM化合物は、幅広い科学研究用途を持っています。

化学: TFM基は、有機分子の特性を変更するために使用され、安定性、反応性、および溶解性を高めます。

生物学: TFM含有化合物は、生物学的調査においてプローブおよびラベルとして使用され、分子相互作用と経路を追跡します。

医学: 多くの医薬品には、生体利用率と代謝安定性などの薬物動態を改善するTFM基が含まれています。

化学反応の分析

Types of Reactions

TFM compounds undergo various chemical reactions, including:

Oxidation: TFM groups can be oxidized under specific conditions, leading to the formation of trifluoromethyl alcohols or ketones.

Reduction: Reduction reactions can convert TFM groups into less oxidized forms, such as trifluoromethyl amines.

Substitution: TFM groups can participate in substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and the specific TFM compound being used .

Major Products Formed

The major products formed from these reactions include trifluoromethyl alcohols, ketones, amines, and substituted organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

科学的研究の応用

Pharmaceutical Applications

4-Nitro-3-(trifluoromethyl)phenol plays a significant role in the development of pharmaceuticals. It is utilized in synthesizing compounds that exhibit antibacterial and antifungal properties, which are crucial in combating resistant strains of pathogens. The compound's stability and reactivity make it an ideal candidate for creating new therapeutic agents that can target specific biological pathways effectively .

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains. This property is being explored to develop new antibiotics that can overcome existing resistance mechanisms .

Agrochemical Applications

In the field of agrochemicals, this compound serves as an important intermediate in the synthesis of herbicides and insecticides. Its application in pesticide development is particularly notable due to its effectiveness in targeting specific pests while minimizing environmental impact. The compound's selective toxicity allows for more sustainable agricultural practices .

Example: Sea Lamprey Control

TFM is primarily used as a lampricide to control sea lamprey populations in the Great Lakes region. Studies have shown that TFM effectively targets sea lamprey larvae without significantly affecting non-target species such as freshwater mussels, thus maintaining ecological balance .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying various substances. Its ability to enhance the accuracy of chemical analyses makes it valuable in laboratory settings. The compound's unique properties facilitate the development of sensitive analytical methods for environmental monitoring and quality control .

Material Science

The potential of this compound extends into material science, where it is explored for creating advanced materials such as polymers and coatings. These materials require specific thermal and chemical resistance, making them suitable for harsh environments. Research into its applications in developing high-performance materials is ongoing .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of antibacterial and antifungal agents | Effective against resistant pathogens |

| Agrochemicals | Intermediate for herbicides and insecticides | Targeted pest control with minimal impact |

| Analytical Chemistry | Reagent for detection and quantification | Enhanced accuracy in chemical analysis |

| Material Science | Development of advanced materials with thermal and chemical resistance | Suitable for harsh environments |

作用機序

TFM化合物の作用機序は、特定の用途によって異なります。製薬では、TFM基は、疎水性相互作用を増強し、代謝安定性を向上させることによって、薬物が分子標的に対する結合親和性を高めることがよくあります。 これにより、より効果的で長持ちする治療効果が得られる可能性があります .

類似化合物の比較

類似化合物

TFMに似た化合物には、次のものなど、他のフッ素化有機分子が含まれます。

トリフルオロ酢酸 (TFA): 強い酸性度で知られており、有機合成における試薬として使用されます。

トリフルオロメタンスルホン酸 (TFMSA): さまざまな化学反応で使用される強酸。

トリフルオロメチルベンゼン (TFMB): より複雑なフッ素化化合物の合成における構成ブロックとして使用されます.

TFMの独自性

TFMは、高い電気陰性度、強い電子求引性、およびさまざまな化学的条件下での安定性の独自の組み合わせにより際立っています。 これらの特性により、TFMは、製薬から工業材料まで、幅広い用途で汎用性があり貴重な成分となっています .

類似化合物との比較

Similar Compounds

Similar compounds to TFM include other fluorinated organic molecules such as:

Trifluoroacetic acid (TFA): Known for its strong acidity and use as a reagent in organic synthesis.

Trifluoromethanesulfonic acid (TFMSA): A strong acid used in various chemical reactions.

Trifluoromethylbenzene (TFMB): Used as a building block in the synthesis of more complex fluorinated compounds.

Uniqueness of TFM

TFM stands out due to its unique combination of high electronegativity, strong electron-withdrawing effects, and stability under various chemical conditions. These properties make TFM a versatile and valuable component in a wide range of applications, from pharmaceuticals to industrial materials .

生物活性

4-Nitro-3-(trifluoromethyl)phenol, also known as 3-trifluoromethyl-4-nitrophenol (TFM), is a compound widely recognized for its biological activity, particularly as a lampricide used in controlling invasive sea lamprey populations in freshwater ecosystems. This article explores the biological activity of TFM, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₇H₄F₃NO₃

- Molecular Weight : 207.11 g/mol

- CAS Number : 88-30-2

- Boiling Point : 135–138 °C (0.01 mmHg)

- Melting Point : 72 °C

TFM is characterized by its trifluoromethyl and nitro functional groups, which contribute to its biological activity and toxicity.

TFM primarily acts as an uncoupler of oxidative phosphorylation in mitochondria. This disrupts ATP synthesis, leading to energy depletion in target organisms such as the sea lamprey (Petromyzon marinus). The mechanism can be summarized as follows:

- Uncoupling Mitochondrial Function : TFM inhibits the electron transport chain, causing a mismatch between ATP supply and demand.

- Energy Depletion : The depletion of ATP affects critical physiological functions, particularly in the nervous system, leading to paralysis and death in susceptible species .

Toxicity Profile

TFM exhibits varying toxicity levels across different species:

| Species | Toxicity Level (LC50) | Notes |

|---|---|---|

| Sea Lamprey | 0.5 mg/L | Highly susceptible to TFM |

| Rainbow Trout | 3.8 - 22.3 mg/L | Moderate sensitivity |

| Aquatic Invertebrates | 3.8 - 22.3 mg/L | Slightly to moderately toxic |

| Aquatic Plants | 1.2 - >15 mg/L | Toxic effects observed |

The acute oral LD50 for TFM in rats is reported at approximately 141 mg/kg, indicating moderate toxicity .

Case Study 1: Efficacy in Sea Lamprey Control

A study published in Aquatic Toxicology examined the effectiveness of TFM in controlling sea lamprey populations in the Great Lakes . The research demonstrated that TFM application significantly reduced lamprey larvae numbers while having minimal long-term effects on non-target fish populations. Recovery of non-target species was observed within weeks post-treatment.

Case Study 2: Mechanism of Toxicity

Research highlighted in Comparative Biochemistry and Physiology focused on the biochemical mechanisms underlying TFM toxicity . It was found that TFM-induced ATP deficits led to glycogen depletion and subsequent starvation of the nervous system in lampreys. This study emphasized the need for further research into the precise biochemical pathways affected by TFM.

Case Study 3: Environmental Impact Assessment

The Environmental Protection Agency (EPA) conducted assessments to evaluate the environmental risks associated with TFM use . The results indicated that while TFM poses immediate risks to aquatic communities during treatment, most organisms recover quickly due to downstream migration from untreated areas. The study recommended careful monitoring and management practices to mitigate potential ecological impacts.

Q & A

Basic Research Questions

Q. How is 4-Nitro-3-(trifluoromethyl)phenol synthesized, and what are the critical parameters affecting yield?

The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 1-chloro-4-nitro-2-trifluoromethylbenzene with NaOH in ethanol at room temperature for 1 hour, followed by heating for 24 hours. Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 1:1) yields the product (43% yield). Critical parameters include stoichiometric ratios, reaction temperature, and solvent selection to minimize side reactions .

Q. What spectroscopic methods are used to characterize this compound?

Key methods include:

- UV/Vis spectroscopy : Absorption maxima at 280 nm (acidic conditions), 300/395 nm (1% NaOH), and 290 nm (95% ethanol) .

- GC analysis : Purity verification (≥98%) using gas chromatography with flame ionization detection .

- Melting point determination : Reported values range from 76°C to 79°C, requiring calibration with standard reference materials .

Q. What are the recommended storage conditions and solubility considerations for TFM in laboratory settings?

Store as a crystalline solid at -20°C for long-term stability. For biological assays, dissolve in DMSO or ethanol (30 mg/mL), then dilute in PBS (pH 7.2) to 5 mg/mL. Avoid aqueous storage beyond 24 hours to prevent degradation. Organic solvent residues must be <0.1% to avoid physiological artifacts .

Q. What safety precautions are essential when handling TFM in the laboratory?

Use PPE (nitrile gloves, safety goggles), fume hoods for dust control, and avoid skin contact. In case of exposure, rinse with water for 15 minutes. Acute toxicity data include LD50 values of 25 mg/kg (mouse, intraperitoneal) and 40 mg/kg (rat, intraperitoneal) .

Advanced Research Questions

Q. How does the pKa (6.07) of this compound influence its bioavailability and toxicity in aquatic environments?

The weakly acidic pKa ensures partial ionization at environmental pH (6–8), enhancing solubility but reducing lipid membrane permeability. Toxicity in lampreys (LC50: 1.97–2.21 mg/L) correlates with mitochondrial uncoupling in non-ionized forms. Bioavailability models should account for pH-dependent speciation and sediment adsorption .

Q. What are the mechanisms underlying the selective toxicity of TFM towards sea lamprey larvae compared to non-target fish species?

TFM uncouples oxidative phosphorylation in lamprey mitochondria (22% inhibition at 50 µM) but has weaker effects in rainbow trout (28% inhibition). Differences in electron transport chain sensitivity and detoxification pathways (e.g., glucuronidation in trout) explain species-specific LC50 variations .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of TFM across literature sources?

Validate purity via HPLC or GC, and confirm melting points using differential scanning calorimetry (DSC). Cross-reference synthesis protocols, as impurities from incomplete nitro-group reduction or solvent residues may alter observed values .

Q. What in vitro models are suitable for studying the mitochondrial effects of TFM, and what experimental controls are necessary?

Use isolated liver mitochondria from target species (e.g., Petromyzon marinus) with oxygen consumption assays. Include controls for solvent effects (e.g., DMSO <0.1%) and reference uncouplers (e.g., FCCP). Measure ATP synthesis rates and proton leak kinetics .

Q. How does the introduction of trifluoromethyl and nitro groups influence the electronic structure and reactivity of phenolic compounds?

The electron-withdrawing trifluoromethyl group increases acidity (lower pKa) and stabilizes the phenoxide ion, enhancing solubility in polar solvents. The nitro group directs electrophilic substitution to the para position, influencing derivatization reactions. Computational modeling (DFT) can predict substituent effects on reactivity .

Q. What are the environmental persistence and degradation pathways of TFM in aquatic ecosystems?

TFM exhibits moderate persistence (half-life >7 days in water) with photodegradation as the primary pathway. Byproducts include nitroso and amine derivatives. Monitor degradation using LC-MS/MS and assess ecotoxicity of breakdown products on non-target species .

特性

IUPAC Name |

4-nitro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFMBAFMCSYJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021788 | |

| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow to orange solid; [HSDB] Yellow to pale brown solid; [MSDSonline] | |

| Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitro-3-trifluoromethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5000 mg/L at 25 °C | |

| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00133 [mmHg] | |

| Record name | 4-Nitro-3-trifluoromethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow to orange crystalline solid | |

CAS No. |

88-30-2 | |

| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-3-trifluoromethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-3-(trifluoromethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-4-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TRIFLUOROMETHYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96W52A3IFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

76 °C | |

| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。